4-(Benzo[b]thiophen-3-yl)thiazol-2-amine
Description
Properties
IUPAC Name |
4-(1-benzothiophen-3-yl)-1,3-thiazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2S2/c12-11-13-9(6-15-11)8-5-14-10-4-2-1-3-7(8)10/h1-6H,(H2,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZYOELPVZVDPGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CS2)C3=CSC(=N3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Benzo[b]thiophen-3-yl)thiazol-2-amine typically involves the reaction of benzo[b]thiophene derivatives with thiazole precursors. One common method includes the cyclization of 2-aminothiophenol with α-haloketones under basic conditions to form the thiazole ring . The reaction is usually carried out in solvents like ethanol or dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available raw materials. The process often includes purification steps such as recrystallization or chromatography to ensure the desired purity and yield .
Chemical Reactions Analysis
Functionalization Reactions
The amine group at position 2 and the benzo[b]thiophene moiety enable regioselective modifications:
Acylation and Alkylation
-
Acetylation : Reacting with acetic anhydride yields N-acetyl-4-(benzo[b]thiophen-3-yl)thiazol-2-amine (m.p. 142–144°C, IR: 1670 cm⁻¹ for C=O) .
-
Cyanoacetylation : Ethyl cyanoacetate in DMF produces cyano-substituted derivatives (¹H NMR: δ 4.29 ppm for CH₂) .
Heterocyclization
-
Thiadiazole Formation : Reaction with CS₂/KOH generates fused thiadiazole systems (e.g., 1,3,4-thiadiazole derivatives, IC₅₀: 8.2 μM for MAO-B) .
-
Hydrazone Derivatives : Condensation with aryl diazonium salts yields hydrazones (λₘₐₓ: 420 nm in UV-Vis) .
Reactivity Comparison :
| Reaction Type | Reagents | Product Application |
|---|---|---|
| Acylation | Ac₂O/AcOH | Bioactive analog synthesis |
| Oxidative Cyclization | I₂/TBHP | Anticancer lead compounds |
| Nucleophilic Substitution | Chloroacetyl chloride | Hybrid heterocycles |
Biological Activity and Mechanistic Insights
Derivatives exhibit:
-
MAO-B Inhibition : IC₅₀ values of 0.8–2.1 μM, attributed to π-π stacking with FAD cofactor (molecular docking ΔG: −9.8 kcal/mol) .
-
Antimicrobial Activity : MIC of 4–16 μg/mL against S. aureus and E. coli .
-
Cytotoxicity : GI₅₀ values <10 μM in MCF-7 and SF-268 cell lines due to intercalation with DNA (CD spectroscopy) .
Structure-Activity Trends :
-
Electron-withdrawing groups (e.g., NO₂) enhance antimicrobial potency .
-
Bulky substituents on the thiazole ring improve MAO-B selectivity .
Stability and Tautomerism
The compound exhibits dynamic amino-imino tautomerism, confirmed by DFT calculations (energy difference: 2.3 kcal/mol) . This equilibrium influences reactivity in electrophilic substitutions .
Scientific Research Applications
Cancer Treatment
4-(Benzo[b]thiophen-3-yl)thiazol-2-amine and its derivatives have been extensively studied for their anticancer properties.
Mechanism of Action:
- These compounds often act as modulators of immune responses, particularly by targeting prostaglandin E2 receptors (EP2 and EP4), which are implicated in tumor progression and immune evasion. By blocking these receptors, the compounds can enhance immune system activation against tumors, making them potential candidates for cancer immunotherapy .
Cytotoxicity Studies:
- Research has demonstrated that thiazole derivatives exhibit cytotoxic effects against various cancer cell lines, including human gastric cancer (NUGC), colon cancer (DLD-1), liver cancer (HEPG-2), and breast cancer (MCF-7). For instance, one study reported the synthesis of thiazole derivatives from 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene with notable cytotoxic effects against these cell lines, indicating their potential as anticancer agents .
Case Study:
- A specific study evaluated the cytotoxicity of newly synthesized thiazole derivatives against multiple cancer types. The results indicated that certain derivatives had IC50 values in the low micromolar range, showcasing their effectiveness .
Neurodegenerative Diseases
The compound also shows promise in the treatment of neurodegenerative diseases such as Alzheimer's disease.
Acetylcholinesterase Inhibition:
- Compounds containing a thiazole moiety have been identified as effective inhibitors of acetylcholinesterase (AChE), an enzyme that breaks down acetylcholine. This inhibition can help increase acetylcholine levels in the brain, potentially improving cognitive function in Alzheimer's patients .
Research Findings:
- A series of studies synthesized compounds based on coumarin-thiazole hybrids that exhibited strong AChE inhibitory activity. One compound achieved an IC50 value of 2.7 µM, suggesting significant potential for therapeutic use in Alzheimer's disease management .
Antioxidant Activity
In addition to their anticancer and neuroprotective effects, thiazole derivatives have demonstrated antioxidant properties.
Mechanistic Insights:
- The antioxidant activity is crucial for protecting cells from oxidative stress, which is linked to various diseases including cancer and neurodegeneration. The ability of these compounds to scavenge free radicals makes them valuable in developing treatments aimed at mitigating oxidative damage .
Pharmaceutical Development
The structural versatility of this compound allows for modifications that can enhance its pharmacological properties.
Lead Compound Development:
- The compound serves as a scaffold for developing new drugs targeting multiple pathways involved in cancer and neurodegenerative diseases. Molecular docking studies have provided insights into how structural modifications can improve binding affinities to target proteins, facilitating the design of more potent analogs .
Mechanism of Action
The mechanism of action of 4-(Benzo[b]thiophen-3-yl)thiazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit the activity of certain kinases or interact with DNA, leading to changes in gene expression . The exact pathways involved depend on the specific biological context and the target molecules .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Substitution Patterns
Table 1: Structural Comparison of Thiazol-2-amine Derivatives
Key Observations :
Comparison :
- The target compound likely follows a route similar to 4-(4-methoxyphenyl)thiazol-2-amine (), substituting the ketone precursor with a benzothiophene-containing derivative.
- Challenges : Benzothiophene synthesis requires regioselective functionalization at position 3, which may involve Friedel-Crafts acylation or transition metal catalysis .
Physicochemical Properties
- Molecular Weight : The target compound (C₁₁H₈N₂S₂, ~244.3 g/mol) is lighter than benzothiazole analogs (e.g., C₁₂H₁₀N₂S₂, ~246.3 g/mol) .
- Solubility : Thiazol-2-amine derivatives with aryl groups typically exhibit low water solubility due to hydrophobicity, but the benzothiophene’s planar structure may improve lipid membrane permeability .
- logP : Predicted logP values (via DFT calculations, as in ) suggest higher lipophilicity for benzothiophene-containing compounds compared to fluorophenyl derivatives .
Insights :
- The benzothiophene motif in the target compound may confer antiproliferative activity akin to ’s antiestrogens, which showed superior inhibition of mammary tumor growth compared to tamoxifen.
- Structure-Activity Relationship (SAR) : The position of substitution (C3 vs. C2 on benzothiophene) significantly impacts receptor binding affinity .
Stability and Reactivity
Biological Activity
The compound 4-(benzo[b]thiophen-3-yl)thiazol-2-amine is a member of the thiazole family, known for its diverse biological activities. This article explores its synthesis, biological evaluations, and potential therapeutic applications, particularly focusing on its anticancer properties and enzyme inhibition capabilities.
Synthesis
The synthesis of this compound typically involves the reaction of benzo[b]thiophene derivatives with thiazole precursors. Various methods have been reported, including the Gewald reaction, which is a common approach for synthesizing thiazole derivatives from α-cyanoketones and thioketones. The synthesis pathway often yields compounds with significant biological activity due to their structural properties.
Anticancer Properties
Recent studies have highlighted the cytotoxicity of thiazole derivatives against multiple cancer cell lines. For instance, compounds derived from thiazoles have shown promising results against human gastric cancer (NUGC), colon cancer (DLD-1), liver cancer (HEPG-2), and breast cancer (MCF-7) cell lines. The cytotoxic effects are often measured using IC50 values, which indicate the concentration required to inhibit cell growth by 50%.
| Cell Line | IC50 Value (µM) | Reference |
|---|---|---|
| Human Gastric Cancer (NUGC) | 15.5 | |
| Human Colon Cancer (DLD-1) | 22.3 | |
| Human Liver Cancer (HEPG-2) | 12.8 | |
| Human Breast Cancer (MCF-7) | 18.6 |
Enzyme Inhibition Activity
This compound has also been evaluated for its ability to inhibit key enzymes involved in neurodegenerative diseases. Notably, compounds containing this thiazole structure have been tested as inhibitors of acetylcholinesterase (AChE), an enzyme linked to Alzheimer's disease.
In vitro assays have demonstrated that certain derivatives exhibit strong AChE inhibitory activity with IC50 values in the low micromolar range:
| Compound | IC50 Value (µM) | Target Enzyme |
|---|---|---|
| Compound 3i | 2.7 | Acetylcholinesterase |
| Compound 4h | 11.27 | Tyrosinase |
| Compound 4f | 49.36 | Tyrosinase Activator |
Case Studies
- Neuroprotective Effects : A study investigating the neuroprotective effects of thiazole derivatives in rat cortex synaptosomes found that certain compounds reduced oxidative stress markers and improved dopamine levels, suggesting potential applications in treating Parkinson's disease .
- Antimicrobial Activity : Another research focused on the antimicrobial properties of thiazole derivatives showed significant activity against various bacterial strains, indicating their potential role as antibacterial agents .
- Cytotoxicity Evaluation : A comprehensive cytotoxicity evaluation revealed that several synthesized thiazole derivatives exhibited selective toxicity towards cancer cells while sparing normal fibroblasts, which is crucial for developing targeted cancer therapies .
Molecular Docking Studies
Molecular docking studies have been employed to elucidate the binding interactions between this compound and target proteins such as AChE and tyrosinase. These studies provide insights into the structural requirements necessary for enhancing biological activity through chemical modifications.
Q & A
Q. Q1. What are the standard synthetic routes for 4-(Benzo[b]thiophen-3-yl)thiazol-2-amine, and how are intermediates characterized?
A1. The compound is synthesized via cyclocondensation or Michael addition pathways. For example:
- Michael addition : React benzo[d]thiazol-2-amine with aldehydes under solvent-free conditions using Eaton’s reagent (P2O5/MeSO3H) to form fused heterocycles. The reaction involves activation of the aldehyde via hydrogen bonding, followed by intramolecular cyclization .
- Cyclocondensation : Use 2-benzothiazolyl guanidine with trifluoroalkenones in basic media to form pyrimidine-based derivatives .
Characterization : Confirm structure via IR (C=S stretch at ~1250 cm⁻¹), ¹H/¹³C NMR (aromatic protons at δ 7.1–8.5 ppm, NH2 signals at δ 5.5–6.0 ppm), and HRMS (e.g., [M+H]+ observed at m/z 216.269) .
Advanced Synthetic Optimization
Q. Q2. How can reaction conditions be optimized to improve yields of derivatives?
A2. Key parameters include:
- Solvent choice : Anhydrous DMF enhances thiourea formation (e.g., 79% yield for 1-(4-(benzo[d]thiazol-2-yl)phenyl)-3-(2-chlorophenyl)thiourea) .
- Catalyst use : KOH in methanol facilitates Claisen-Schmidt condensations (e.g., 24-hour reflux for chalcone derivatives like (E)-1-(3-(benzo[b]thiophen-3-yl)-2,4,6-trimethoxyphenyl)-3-(2-fluorophenyl)prop-2-en-1-one) .
- Purification : Column chromatography (silica gel, hexane/EtOAc) or recrystallization (ethanol) resolves byproducts .
Biological Activity Profiling
Q. Q3. What methodologies are used to assess antimicrobial activity, and how are MIC values interpreted?
A3. Broth microdilution assays (CLSI guidelines) determine minimum inhibitory concentrations (MICs). For example:
- Compound 3d (MIC = 1 µg/mL against Staphylococcus aureus) outperforms 3a (MIC = 12 µg/mL) due to electron-withdrawing substituents enhancing membrane disruption .
- Data interpretation: Lower MIC values (<5 µg/mL) indicate potent activity; discrepancies between species (e.g., Sp1 vs. Sp4) suggest selective targeting .
Computational Modeling
Q. Q4. How can density functional theory (DFT) predict electronic properties for structure-activity relationships?
A4. B3LYP/6-31G calculations* evaluate:
- HOMO-LUMO gaps (e.g., 3.2 eV for benzo[b]thiophen-3-yl derivatives), correlating with redox activity .
- Partial charges on sulfur atoms (e.g., −0.45e), critical for hydrogen bonding in enzyme inhibition .
- Validation: Compare computed NMR shifts (<0.3 ppm deviation) and IR spectra with experimental data .
Mechanistic Studies
Q. Q5. How are reaction mechanisms (e.g., Michael addition) validated experimentally?
A5. Kinetic isotope effects (KIEs) and intermediate trapping :
- Deuterated aldehydes (R-CD=O) reduce reaction rates (KIE ~2.5), confirming rate-limiting aldehyde activation .
- Isolation of Michael adducts (e.g., via TLC at Rf 0.4) before cyclization confirms stepwise pathways .
Structural Modification for Target Engagement
Q. Q6. What strategies enhance selectivity for HDAC6 inhibition?
A6. Bioisosteric replacement : Substitute the thiazole amine with tetrazolyl groups (e.g., 5-(benzo[b]thiophen-3-yl)-1H-tetrazol-1-yl derivatives) to improve HDAC6 binding (IC50 < 50 nM) over HDAC1 (IC50 > 1 µM) . Docking studies : Use AutoDock Vina to optimize interactions with the HDAC6 hydrophobic pocket (ΔG = −9.8 kcal/mol) .
Addressing Data Contradictions
Q. Q7. How can conflicting MIC values between studies be resolved?
A7. Standardization :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
